H-D-CHA-Ala-Arg-pNA
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-D-CHA-Ala-Arg-pNA involves the stepwise assembly of the peptide chain, followed by the attachment of the para-nitroanilide group. The process typically includes:
Solid-phase peptide synthesis (SPPS): This method involves the sequential addition of protected amino acids to a resin-bound peptide chain.
Cleavage and deprotection: The peptide is cleaved from the resin and deprotected to yield the free peptide.
Coupling with para-nitroaniline: The final step involves coupling the peptide with para-nitroaniline to form the chromogenic substrate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: H-D-CHA-Ala-Arg-pNA primarily undergoes enzymatic cleavage reactions. The key reaction is the hydrolysis of the peptide bond by thrombin, resulting in the release of para-nitroaniline, which can be measured spectrophotometrically .
Common Reagents and Conditions:
Enzyme: Thrombin
Buffer: 20 mM Tris, 200 mM NaCl, 0.1% PEG 8000, pH 8.0
Temperature: 37°C
Substrate Concentration: 0.5 mM
Major Products: The major product of the enzymatic reaction is para-nitroaniline, which absorbs light at 405 nm, allowing for quantitative measurement of enzyme activity .
Scientific Research Applications
H-D-CHA-Ala-Arg-pNA is widely used in scientific research, particularly in the fields of:
Chemistry: As a chromogenic substrate in enzymatic assays to study protease activity.
Biology: In the investigation of blood coagulation pathways and the activity of thrombin.
Medicine: For diagnostic purposes, such as measuring thrombin generation in patient samples to assess clotting disorders.
Industry: In the quality control of pharmaceutical preparations involving proteolytic enzymes
Mechanism of Action
The mechanism of action of H-D-CHA-Ala-Arg-pNA involves its cleavage by thrombin, a serine protease. Thrombin recognizes the specific peptide sequence and hydrolyzes the peptide bond, releasing para-nitroaniline. This release results in a color change that can be measured spectrophotometrically, providing a quantitative measure of thrombin activity .
Comparison with Similar Compounds
H-D-CHA-Gly-Arg-pNA: Another chromogenic substrate with a similar peptide sequence but different amino acid composition.
Tos-Gly-Pro-Arg-pNA: A chromogenic substrate used for measuring thrombin activity but with a different peptide sequence.
CH3OCO-Gly-Pro-Arg-pNA: Another variant used in thrombin assays
Uniqueness: H-D-CHA-Ala-Arg-pNA is unique due to its specific peptide sequence, which provides high specificity for thrombin. This specificity makes it an ideal substrate for accurate measurement of thrombin activity in various research and diagnostic applications .
Properties
Molecular Formula |
C24H38N8O5 |
---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-cyclohexylpropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide |
InChI |
InChI=1S/C24H38N8O5/c1-15(29-22(34)19(25)14-16-6-3-2-4-7-16)21(33)31-20(8-5-13-28-24(26)27)23(35)30-17-9-11-18(12-10-17)32(36)37/h9-12,15-16,19-20H,2-8,13-14,25H2,1H3,(H,29,34)(H,30,35)(H,31,33)(H4,26,27,28)/t15-,19+,20-/m0/s1 |
InChI Key |
PKMZVKSSQYQEQS-BEVDRBHNSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H](CC2CCCCC2)N |
Canonical SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2CCCCC2)N |
Origin of Product |
United States |
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